molecular formula C6H6ClNO4S2 B1600634 3-(Aminosulfonyl)benzenesulfonyl chloride CAS No. 62646-47-3

3-(Aminosulfonyl)benzenesulfonyl chloride

Cat. No.: B1600634
CAS No.: 62646-47-3
M. Wt: 255.7 g/mol
InChI Key: PWSQDFHPBVRXTQ-UHFFFAOYSA-N
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Description

3-(Aminosulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C6H6ClNO4S2. It is a derivative of benzenesulfonyl chloride, characterized by the presence of both an aminosulfonyl group and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds .

Mode of Action

3-(Aminosulfonyl)benzenesulfonyl chloride likely interacts with its targets through a process similar to that of benzenesulfonyl chloride. Benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds, forming sulfonamides and sulfonate esters respectively . The exact mode of action for this compound may vary depending on the specific target and environmental conditions.

Biochemical Analysis

Biochemical Properties

3-(Aminosulfonyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters . It interacts with various enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amines and alcohols, leading to the formation of stable sulfonamide or sulfonate ester linkages . These interactions are crucial for the compound’s role in biochemical research and its applications in drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding with its sulfonyl chloride group . This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of various cellular processes . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biology.

Molecular Mechanism

The molecular mechanism of this compound involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may decrease as it degrades . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have beneficial effects on cellular function and metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity may occur . These dosage effects are essential for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may have different biochemical properties and effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminosulfonyl)benzenesulfonyl chloride typically involves the chlorosulfonation of acetanilide, followed by the reaction of p-(N-acetylamino)benzenesulfonyl chloride with ammonia or another amine to yield a sulfonamide. The amide is then hydrolyzed to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve the use of phosphorus pentachloride or phosphorus oxychloride on benzenesulfonic acid or its salts. Another method includes the reaction of chlorosulfonic acid with benzene or sodium benzenesulfonate .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminosulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Aminosulfonyl)benzenesulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Aminosulfonyl)benzenesulfonyl chloride is unique due to the presence of both an aminosulfonyl group and a sulfonyl chloride group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-sulfamoylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQDFHPBVRXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514955
Record name 3-Sulfamoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-47-3
Record name 3-Sulfamoylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylbenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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